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Compound of Interest

Compound Name: 5-Benzoylpentanoic acid

Cat. No.: B160681 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 5-
benzoylpentanoic acid, a molecule with potential applications in research and drug

development. This document details its physicochemical characteristics, spectral data,

synthesis, and known biological activities, presenting quantitative data in structured tables and

outlining detailed experimental protocols.

Physicochemical Properties
5-Benzoylpentanoic acid, also known as 6-oxo-6-phenylhexanoic acid, is a keto-carboxylic

acid. Its fundamental properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₁₂H₁₄O₃ [1][2]

Molecular Weight 206.24 g/mol [1][2]

Melting Point 75-79 °C [2]

Boiling Point Not available [2]

Density Not available [2]

pKa Predicted: ~4.75

Appearance White to off-white solid

Solubility

Soluble in organic solvents

such as ethanol, ether, and

chloroform. Moderately soluble

in water.

InChI Key
AIEMSTCGCMIJTI-

UHFFFAOYSA-N
[1]

CAS Number 4144-62-1 [1]

Spectroscopic Data
The structural confirmation of 5-benzoylpentanoic acid is achieved through various

spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed experimental ¹H NMR spectrum for 5-benzoylpentanoic acid is not readily available

in the public domain. However, based on its structure, the following proton signals are

expected:

Aromatic protons: Multiplets in the range of 7.4-8.0 ppm.

Carboxylic acid proton: A broad singlet typically downfield, above 10 ppm.
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Aliphatic protons: Multiplets corresponding to the pentanoic acid chain, likely between 1.5

and 3.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Publicly available experimental ¹³C NMR data is limited. Predicted chemical shifts would

include:

Carbonyl carbons: Two distinct signals, one for the ketone and one for the carboxylic acid,

typically in the range of 170-200 ppm.

Aromatic carbons: Signals in the aromatic region, approximately 120-140 ppm.

Aliphatic carbons: Signals corresponding to the carbons of the pentanoic acid chain in the

upfield region.

PubChem provides a reference to a ¹³C NMR spectrum from Aldrich Chemical Company, Inc.

[1].

Infrared (IR) Spectroscopy
The IR spectrum of 5-benzoylpentanoic acid is characterized by the following key absorption

bands:

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[3]

C=O stretch (ketone and carboxylic acid): Strong absorptions typically between 1680-1760

cm⁻¹. Conjugation with the benzene ring will influence the exact position of the ketone

stretch.[3]

C-O stretch (carboxylic acid): An absorption in the region of 1210-1320 cm⁻¹.

Aromatic C-H and C=C stretches: Signals characteristic of the benzene ring.

PubChem references an FTIR spectrum available in SpectraBase[1].

Mass Spectrometry (MS)
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The mass spectrum of 5-benzoylpentanoic acid would show a molecular ion peak (M⁺) at m/z

206. Common fragmentation patterns would involve the loss of the carboxylic acid group and

cleavage adjacent to the carbonyl group of the benzoyl moiety. A mass spectrum is available on

ChemicalBook[4].

Experimental Protocols
Synthesis of 5-Benzoylpentanoic Acid
A common method for the synthesis of 5-benzoylpentanoic acid is the Friedel-Crafts acylation

of benzene with adipic anhydride.

Materials:

Adipic anhydride

Benzene (anhydrous)

Aluminum chloride (anhydrous)

Hydrochloric acid (concentrated)

Ice

Dichloromethane (or other suitable inert solvent)

Sodium sulfate (anhydrous)

Round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer

Heating mantle

Procedure:
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In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a

dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous

benzene (as the solvent and reactant).

Cool the mixture in an ice bath to 0-5 °C.

Dissolve adipic anhydride (1 equivalent) in a minimal amount of anhydrous benzene and add

it to the dropping funnel.

Add the adipic anhydride solution dropwise to the stirred benzene/aluminum chloride

mixture, maintaining the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat under reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of

crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride

complex.

Separate the organic layer. Extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with water, and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water).
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Synthesis Workflow

Adipic Anhydride + Benzene
+ AlCl3 (catalyst)

Reaction Mixture

Mix at 0-5°C

Heat under Reflux

Warm to RT, then heat

Quench with HCl/Ice
& Extract

Recrystallization

5-Benzoylpentanoic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 5-Benzoylpentanoic acid.

Determination of Melting Point
Apparatus:

Melting point apparatus
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Capillary tubes (sealed at one end)

Sample of 5-benzoylpentanoic acid

Procedure:

Ensure the sample of 5-benzoylpentanoic acid is dry and finely powdered.

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

Place the capillary tube in the heating block of the melting point apparatus.

Heat the block at a rate of approximately 10-15 °C per minute for a rapid determination of the

approximate melting range.

Allow the apparatus to cool.

For an accurate determination, repeat the process with a fresh sample, heating at a much

slower rate (1-2 °C per minute) as the temperature approaches the previously determined

approximate melting point.

Record the temperature at which the first liquid appears (the beginning of melting) and the

temperature at which the last solid crystal melts (the end of melting). This range is the

melting point of the compound.

Determination of Solubility
Materials:

Test tubes

5-Benzoylpentanoic acid

Various solvents (e.g., water, ethanol, diethyl ether, hexane, 5% NaOH, 5% NaHCO₃)

Procedure:

Place approximately 10-20 mg of 5-benzoylpentanoic acid into a series of clean, dry test

tubes.
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To each test tube, add 1 mL of a different solvent.

Agitate each tube vigorously for 30-60 seconds.

Observe and record whether the compound is soluble (dissolves completely), partially

soluble, or insoluble.

For aqueous solutions, the effect of pH can be observed by testing solubility in acidic (water),

basic (5% NaOH), and weakly basic (5% NaHCO₃) solutions. The increased solubility in

basic solutions is indicative of the acidic nature of the carboxylic acid group.

Biological Activity
While specific, in-depth studies on the biological activities of 5-benzoylpentanoic acid are not

extensively reported in publicly available literature, its structural features as a carboxylic acid

suggest potential for certain biological effects.

Potential Antibacterial Activity
Carboxylic acids are known to possess antibacterial properties. The proposed general

mechanisms of action include:

Disruption of the bacterial cell membrane: The lipophilic portion of the molecule can

intercalate into the lipid bilayer of the bacterial cell membrane, leading to a loss of integrity

and leakage of cellular contents.[5]

Lowering of intracellular pH: The undissociated form of the carboxylic acid can diffuse across

the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a

proton and acidifying the cell's interior. This can disrupt enzymatic functions and metabolic

processes.[5]
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General Antibacterial Mechanism of Carboxylic Acids
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Caption: General mechanisms of antibacterial action for carboxylic acids.

Potential Anti-inflammatory Activity through
Phospholipase A₂ (PLA₂) Inhibition
Phospholipase A₂ (PLA₂) is a key enzyme in the inflammatory cascade, responsible for the

release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory

prostaglandins and leukotrienes.[4][6][7][8] Various carboxylic acid-containing compounds have
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been investigated as inhibitors of PLA₂.[9] The acidic carboxylate group can potentially interact

with key residues in the active site of the enzyme, contributing to its inhibition. The benzoyl

group may also contribute to binding within the hydrophobic regions of the enzyme.

Hypothesized PLA₂ Inhibition
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Caption: Potential anti-inflammatory mechanism via PLA₂ inhibition.

Safety and Handling
5-Benzoylpentanoic acid should be handled with appropriate personal protective equipment

(PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[1]
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For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
5-Benzoylpentanoic acid is a readily synthesizable compound with physicochemical

properties characteristic of a keto-carboxylic acid. While specific biological data is limited, its

structure suggests potential for further investigation as an antibacterial or anti-inflammatory

agent. This guide provides a foundational understanding of its properties and methodologies for

its study, serving as a valuable resource for researchers in the fields of medicinal chemistry and

drug development. Further research is warranted to fully elucidate its biological activity and

potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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